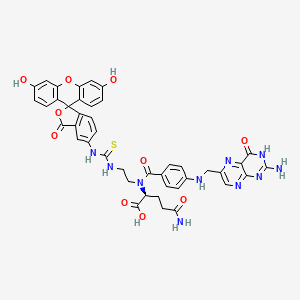

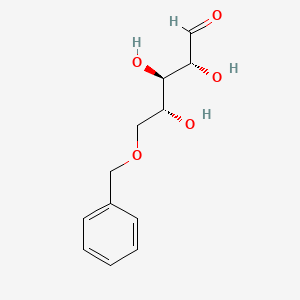

![molecular formula C15H17NO B569241 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine CAS No. 123982-90-1](/img/structure/B569241.png)

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

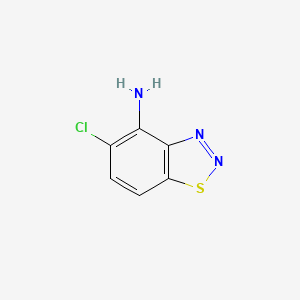

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine, commonly known as BZP, is an organic compound that has been used in numerous scientific research applications. BZP is a chiral compound, meaning that it has two non-superimposable mirror image forms, and is composed of a benzene ring attached to an ethanamine group. BZP has been the subject of scientific research for decades due to its potential applications in the laboratory, and in recent years, it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of novel compounds through the reaction of chloral with substituted anilines, leading to various intermediates including substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals the compound's utility in developing chemicals with potential applications in pharmaceuticals and materials science. High-resolution spectroscopic analyses and computational studies offer insights into the conformation and structural properties of these products (Issac & Tierney, 1996).

Catalytic Non-Enzymatic Kinetic Resolution

In asymmetric synthesis, catalytic non-enzymatic kinetic resolution (KR) emerges as a vital technique for obtaining enantiopure compounds from racemic mixtures. The review by Pellissier (2011) emphasizes the advancements in chiral catalyst development for KR, showcasing the compound's role in facilitating high enantioselectivity and yield in the synthesis of chiral compounds, crucial for pharmaceutical applications (Pellissier, 2011).

Benzoxaboroles: Synthesis and Applications

The review on benzoxaboroles, derivatives of phenylboronic acids, outlines the synthesis, properties, and applications of these compounds. Highlighting their biological activity and potential in clinical trials, this research underscores the compound's importance in organic synthesis and drug development (Adamczyk-Woźniak et al., 2009).

Application in Organic Synthesis

The application of N-halo reagents in organic synthesis, covering a range of functional group transformations, demonstrates the compound's utility in facilitating various chemical reactions, including oxidation, halogenation, and epoxidation. This comprehensive review provides a foundation for developing new reagents and discovering more applications in organic synthesis (Kolvari et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes responsible for the breakdown of acetylcholine , and neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders .

Mode of Action

It is known that the compound is involved in the enantioselective synthesis of α-phenyl- and α-(dimethylphenylsilyl)alkylboronic esters . This process involves the action of configurationally labile racemic lithium carbenoids in the presence of scalemic bisoxazoline ligands .

Biochemical Pathways

The compound’s involvement in the synthesis of α-phenyl- and α-(dimethylphenylsilyl)alkylboronic esters suggests it may play a role in various biochemical reactions .

Result of Action

Its role in the enantioselective synthesis of α-phenyl- and α-(dimethylphenylsilyl)alkylboronic esters suggests it may contribute to the production of these compounds .

Action Environment

It is known that the stereochemical outcome of the reaction it is involved in depends on the temperature history of the organolithium·ligand complex .

properties

IUPAC Name |

(1R)-1-(2-phenylmethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOVQVVIPNUFM-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

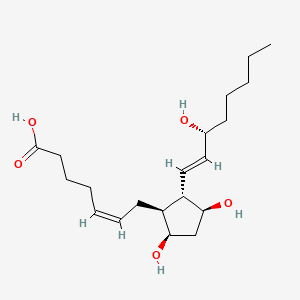

![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)

![1,3-Dioxane,2-[(cyclopentyloxy)methyl]-2-methyl-(9CI)](/img/no-structure.png)